
2-bromo-N'-(2-chloroacetyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a benzohydrazide derivative with the molecular formula C9H8BrClN2O2 and a molecular weight of 291.53. This compound is characterized by the presence of both bromine and chlorine atoms, which contribute to its distinct chemical behavior.
Aplicaciones Científicas De Investigación
2-bromo-N’-(chloroacetyl)benzohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with preliminary studies showing promising results.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Métodos De Preparación
The synthesis of 2-bromo-N’-(chloroacetyl)benzohydrazide typically involves the reaction of 2-bromo-benzohydrazide with chloroacetyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product .
Análisis De Reacciones Químicas
2-bromo-N’-(chloroacetyl)benzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles like amines and thiols for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions employed.
Mecanismo De Acción
The mechanism of action of 2-bromo-N’-(chloroacetyl)benzohydrazide involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit the growth of microorganisms by interfering with their metabolic processes . It is believed to act by binding to specific enzymes or proteins, thereby disrupting their normal function . In cancer cells, the compound may induce apoptosis (programmed cell death) by activating certain signaling pathways .
Comparación Con Compuestos Similares
2-bromo-N’-(chloroacetyl)benzohydrazide can be compared with other benzohydrazide derivatives, such as:
3-bromo-N’-(2-methoxybenzylidene)benzohydrazide: This compound has similar structural features but differs in the substituents attached to the benzene ring.
N’-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide: Another benzohydrazide derivative with different substituents, leading to distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-bromo-N'-(2-chloroacetyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN2O2/c10-7-4-2-1-3-6(7)9(15)13-12-8(14)5-11/h1-4H,5H2,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGXFGAMLSBYFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(1H-benzo[d]imidazol-2-yl)acetamide](/img/structure/B2419910.png)
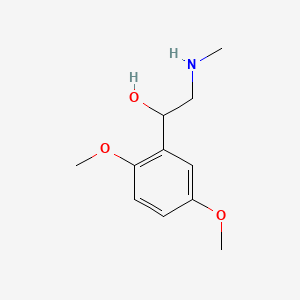
![2-cyano-3-{imidazo[1,2-a]pyridin-5-yl}-N-phenylprop-2-enamide](/img/structure/B2419914.png)

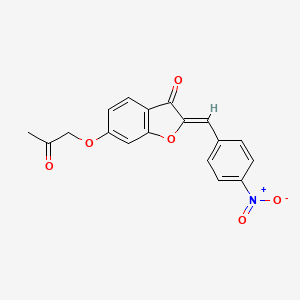
![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B2419919.png)
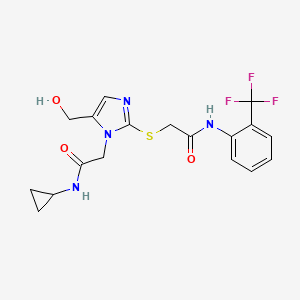
![1-(4-methoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2419921.png)
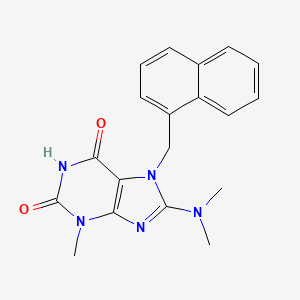
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2419926.png)
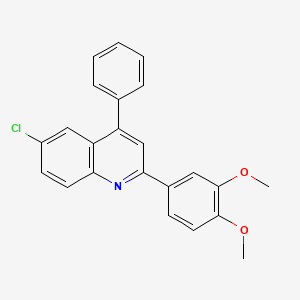
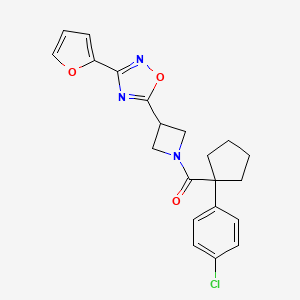
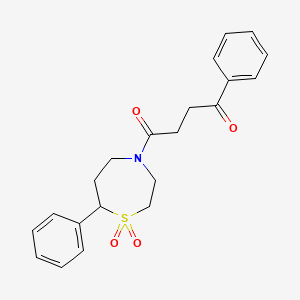
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2419932.png)
